molecular formula C12H21NO2 B12910657 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol CAS No. 86354-14-5

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol

Cat. No.: B12910657
CAS No.: 86354-14-5
M. Wt: 211.30 g/mol
InChI Key: ZPVXTYZLJAXQEQ-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol is a chemical compound characterized by the presence of a cycloheptanol ring attached to a 4,4-dimethyl-4,5-dihydrooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol typically involves the reaction of cycloheptanone with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenylcycloheptanol
  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxybenzonitrile

Uniqueness: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)cycloheptanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

86354-14-5

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)cycloheptan-1-ol

InChI

InChI=1S/C12H21NO2/c1-11(2)9-15-10(13-11)12(14)7-5-3-4-6-8-12/h14H,3-9H2,1-2H3

InChI Key

ZPVXTYZLJAXQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2(CCCCCC2)O)C

Origin of Product

United States

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